2-(4-Fluorophenyl)-6-methyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one
Description
2-(4-Fluorophenyl)-6-methyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one is a fluorinated heterocyclic compound featuring a pyrrolo[1,2-a]pyrimidin-4-one core substituted with a 4-fluorophenyl group at position 2 and a methyl group at position 4. Its structure combines a bicyclic pyrrolopyrimidine scaffold with fluorine, a halogen known to enhance metabolic stability and bioavailability in pharmaceuticals .
Properties
Molecular Formula |
C14H13FN2O |
|---|---|
Molecular Weight |
244.26 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-6-methyl-7,8-dihydro-6H-pyrrolo[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C14H13FN2O/c1-9-2-7-13-16-12(8-14(18)17(9)13)10-3-5-11(15)6-4-10/h3-6,8-9H,2,7H2,1H3 |
InChI Key |
NQBMZLRTFHRPEK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=NC(=CC(=O)N12)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)-6-methyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one typically involves a multi-step process. One common method involves the condensation of 2-amino-4-fluorobenzonitrile with ethyl acetoacetate, followed by cyclization and subsequent functionalization steps . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like p-toluenesulfonic acid (PTSA) to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the production .
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenyl)-6-methyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like KMnO4, reducing agents like NaBH4, and nucleophiles such as amines or thiols. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine or alcohol derivatives .
Scientific Research Applications
2-(4-Fluorophenyl)-6-methyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)-6-methyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to a broader class of pyrrolo/pyrido[1,2-a]pyrimidin-4-ones, with variations in substituents influencing physicochemical and biological properties. Key comparisons include:
Key Observations :
- Fluorine Position: The 4-fluorophenyl group in the target compound likely improves aromatic π-π stacking and metabolic resistance compared to non-fluorinated analogs (e.g., 2-methylphenyl in ).
- Core Structure : Pyrrolo[1,2-a]pyrimidin-4-one cores (target compound) may exhibit distinct conformational flexibility vs. pyrido[1,2-a]pyrimidin-4-one derivatives (e.g., risperidone analogs), affecting receptor binding .
- Substituent Bulk : Bulky groups like benzyloxy () could hinder membrane permeability compared to the compact fluorophenyl group.
Pharmacological and Industrial Relevance
- Antipsychotic Potential: Fluorinated pyrimidinones (e.g., risperidone derivatives) show high affinity for D2 and 5-HT2A receptors, suggesting the target compound could share similar mechanisms .
- Anticandidal/Antioxidant Activity: Pyrimidine-furanose hybrids (e.g., compound 6F in ) highlight the scaffold’s versatility, though the target compound’s fluorophenyl group may enhance specificity.
- Safety Profiles : Fluorinated compounds generally exhibit fewer off-target effects compared to chlorinated analogs (e.g., 4-chlorophenyl in ), but toxicity studies are needed for the target compound .
Biological Activity
2-(4-Fluorophenyl)-6-methyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the context of cancer research. This article explores its biochemical properties, cellular effects, molecular mechanisms, and applications in scientific research.
Chemical Structure and Properties
The compound features a pyrrolo[1,2-a]pyrimidine core with a fluorophenyl and a methyl substituent. The presence of the fluorine atom is significant as it can enhance the compound's interaction with biological targets due to its unique electronic properties.
Inhibition of Cyclin-Dependent Kinase 2 (CDK2)
One of the primary mechanisms of action for this compound is the inhibition of cyclin-dependent kinase 2 (CDK2). CDK2 plays a crucial role in cell cycle regulation. The compound binds to the ATP-binding site of CDK2, preventing its kinase activity and thus inhibiting the phosphorylation of downstream targets necessary for cell cycle progression. This inhibition leads to:
- Cell Cycle Arrest : The compound induces G1 phase arrest in cancer cells.
- Apoptosis : It promotes apoptosis through intrinsic pathways, contributing to reduced cell viability in tumor cells.
Cellular Effects
In vitro studies have demonstrated that 2-(4-fluorophenyl)-6-methyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one exhibits potent antiproliferative effects against various cancer cell lines. For example:
- HeLa Cells : The compound has been shown to significantly reduce cell proliferation rates. Live-cell imaging revealed alterations in microtubule dynamics and spindle morphology, indicating potential disruption of mitotic processes .
Structure-Activity Relationship (SAR)
Research indicates that modifications to the molecular structure can significantly impact biological activity. The introduction of different substituents on the pyrimidine ring alters its potency and selectivity against various biological targets. For instance:
| Substituent | Activity Level | Notes |
|---|---|---|
| Fluorophenyl | High | Enhanced binding affinity to CDK2 |
| Methyl | Moderate | Contributes to overall stability |
Antiproliferative Studies
A series of derivatives based on the parent structure have been synthesized and tested for their antiproliferative activity. Notably:
- Derivatives with Glycol Ether : These compounds retained significant antiproliferative activity against HeLa cells, demonstrating that structural modifications can lead to improved efficacy while maintaining safety profiles .
Molecular Docking Studies
Molecular docking studies have provided insights into how 2-(4-fluorophenyl)-6-methyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one interacts with its biological targets. These studies suggest that the compound's binding affinity is influenced by both steric and electronic factors associated with the fluorophenyl group.
Applications in Research
The compound's unique properties make it a candidate for further exploration in various fields:
- Cancer Therapy : Its ability to inhibit CDK2 positions it as a potential therapeutic agent for various cancers.
- Drug Development : The insights gained from SAR studies can guide the design of new derivatives with enhanced selectivity and potency against specific targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
